N-methyleneazepan-1-amine
Description
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
N-(azepan-1-yl)methanimine |
InChI |
InChI=1S/C7H14N2/c1-8-9-6-4-2-3-5-7-9/h1-7H2 |
InChI Key |
DTYPUUOPUXUXIS-UHFFFAOYSA-N |
Canonical SMILES |
C=NN1CCCCCC1 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
N-Methyleneazepan-1-amine derivatives have shown promising antimicrobial properties. Research indicates that modifications to the azepane structure can enhance the efficacy against various bacterial strains. For instance, a study demonstrated that certain derivatives exhibited significant activity against resistant strains of Staphylococcus aureus, suggesting potential for development into new antibiotics .
Antitumor Properties
Recent studies have highlighted the antitumor potential of this compound derivatives. A case study involving breast cancer cell lines (MCF-7) showed that these compounds could inhibit cell proliferation in a dose-dependent manner, with IC50 values indicating effective cytotoxicity at low concentrations. This suggests that structural modifications could lead to more selective and potent anticancer agents.
Materials Science
Polymer Synthesis
this compound is utilized as a building block in the synthesis of polyamide plastics and fibers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for high-performance applications in automotive and aerospace industries .
Adhesives and Coatings
The compound is also employed in formulating adhesives and coatings due to its ability to improve adhesion properties and resistance to environmental degradation. The use of this compound in epoxy resins has been shown to enhance curing rates and mechanical strength .
Industrial Applications
Corrosion Inhibition
In industrial settings, this compound serves as a corrosion inhibitor in metalworking fluids. Its effectiveness in forming protective layers on metal surfaces has been documented, reducing oxidation rates and prolonging the lifespan of machinery .
Water Treatment Chemicals
The compound is involved in developing water treatment chemicals, where it aids in removing impurities and enhancing water quality. Its application in this field is critical for ensuring compliance with environmental regulations .
Case Studies
Chemical Reactions Analysis
Alkylation and Acylation Reactions
N-Methyleneazepan-1-amine undergoes alkylation with primary alkyl halides (e.g., methyl iodide) to form tertiary ammonium salts. Due to steric hindrance from the azepane ring, alkylation typically requires excess alkyl halide and heat for quaternary salt formation .
Example Reaction:
Acylation with acid chlorides (e.g., acetyl chloride) proceeds via nucleophilic substitution, yielding stable amides. The reaction is efficient under mild conditions due to the amine’s nucleophilicity .
Reaction with CO₂
Secondary amines like this compound react with CO₂ to form carbamates through a six-membered transition state. Computational studies indicate a Gibbs activation energy (
) of 31.3 kcal/mol in aqueous media, significantly lower than gas-phase reactions (
) .
Mechanistic Pathway:
-
Nucleophilic attack : Amine nitrogen attacks CO₂ electrophilic carbon.
-
Proton transfer : Formation of a zwitterionic intermediate stabilized by water.
-
Carbamate formation : Deprotonation yields the final carbamate product.
Hofmann Elimination
Under strong basic conditions (e.g., Ag₂O), this compound undergoes Hofmann elimination after exhaustive methylation. The reaction produces alkenes via E2 elimination, favoring the less substituted alkene (anti-Zaitsev product) due to steric constraints from the azepane ring .
Example:
Oxidation to N-Oxides
Oxidation with peroxides (e.g., H₂O₂) yields this compound N-oxide. Density functional theory (DFT) calculations predict a N-O bond dissociation energy (BDE) of 44.2 kcal/mol , comparable to trimethylamine N-oxide (TMAO, 45.3 kcal/mol) .
Thermodynamic Data:
| Property | This compound N-oxide | TMAO |
|---|---|---|
| N-O BDE (kcal/mol) | 44.2 | 45.3 |
| (kcal/mol) | -28.7 | -31.5 |
Stability and Ring Strain Effects
The azepane ring introduces moderate ring strain (estimated 8.5 kcal/mol ), influencing reactivity:
-
Reduced nucleophilicity compared to acyclic secondary amines.
-
Enhanced susceptibility to ring-opening reactions under acidic conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physical Properties
The following table compares N-methyleneazepan-1-amine with other cyclic and linear amines:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Size/Structure | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₆H₁₄N₂ | 114.19 | 7-membered saturated ring | -NH₂ (primary amine) |
| Piperidine | C₅H₁₁N | 85.15 | 6-membered saturated ring | Secondary amine |
| Pyrrolidine | C₄H₉N | 71.12 | 5-membered saturated ring | Secondary amine |
| N-Methylethylenediamine | C₃H₁₀N₂ | 74.12 | Linear diamine | -NH-CH₂-CH₂-NH-CH₃ (branched) |
Key Observations :
- Ring Strain : Smaller rings (e.g., pyrrolidine) exhibit higher ring strain due to bond angle distortion, whereas the seven-membered azepane ring in this compound offers greater conformational flexibility .
- Basicity : Primary amines (e.g., this compound) are generally more basic than secondary amines (piperidine, pyrrolidine) due to reduced steric hindrance and electron-donating effects .
This compound
Reductive Amination : Reaction of formaldehyde with azepane in the presence of reducing agents like zinc and acetic acid .
Microwave-Assisted Synthesis : Accelerated coupling of amines with aldehydes under controlled conditions .
Comparative Syntheses
- Piperidine: Typically synthesized via hydrogenation of pyridine or cyclization of 1,5-diaminopentane.
- N-Methylethylenediamine : Produced by alkylation of ethylenediamine with methyl halides or reductive methylation .
- Pyrazole-Based Methylene Amines : Compounds like (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine are synthesized via condensation of pyrazole aldehydes with aromatic amines, followed by characterization via ¹H/¹³C NMR and ESI–MS .
Spectral Characterization
The table below contrasts spectroscopic data for this compound and related compounds:
Preparation Methods
Reaction Mechanism
Key Parameters (Table 1)
Advantages : High atom economy, mild conditions.
Limitations : Requires careful pH control to avoid over-alkylation.
Mannich Reaction-Mediated Alkylation
The Mannich reaction, traditionally used for β-amino ketone synthesis, has been adapted for this compound production via a two-step process involving triazine intermediates.
Synthetic Protocol
-
Triazine Formation : Azepan-1-amine reacts with formaldehyde under acidic conditions to form 1,3,5-tri(azepan-1-yl)hexahydro-1,3,5-triazine.
-
Decomposition : The triazine intermediate undergoes zinc-mediated decomposition in hydrochloric acid, followed by neutralization with sodium hydroxide to release this compound.
Optimization Insights (Table 2)
| Zinc (equiv) | HCl Concentration | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 3 | 12 M | 6 | 72 |
| 5 | 10 M | 8 | 68 |
Key Observation : Excess zinc improves reaction efficiency but complicates purification.
Mitsunobu Reaction for N-Methylation
The Mitsunobu reaction enables selective N-methylation of azepan-1-amine using formaldehyde equivalents under non-racemizing conditions.
Procedure
-
Protection : Azepan-1-amine is protected as a sulfonamide (e.g., o-nitrobenzenesulfonamide) to prevent dialkylation.
-
Alkylation : The protected amine reacts with para-nitrobenzenesulfonyl methyl ester in the presence of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD).
-
Deprotection : The sulfonamide group is removed using thiols and base to yield this compound.
Performance Metrics (Table 3)
| Protecting Group | Alkylation Agent | Yield (%) | Purity (%) |
|---|---|---|---|
| o-NBS | MeONs | 89 | 98 |
| Tosyl | MeOTf | 76 | 95 |
Advantage : Excellent regioselectivity and stereochemical retention.
Hofmann Rearrangement of Amide Precursors
The Hofmann rearrangement converts amides to amines via hypohalite intermediates, offering an alternative route to this compound.
Reaction Steps
Conditions and Outcomes (Table 4)
| Halogen | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Br₂ | NaOH | 0–5 | 58 |
| Cl₂ | KOH | 10 | 47 |
Challenge : Low yields due to competing hydrolysis side reactions.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability (Table 5)
| Method | Yield Range (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Reductive Amination | 65–85 | High | Moderate |
| Mannich Reaction | 68–72 | Medium | Low |
| Mitsunobu Reaction | 76–89 | Low | High |
| Hofmann Rearrangement | 47–58 | Medium | Moderate |
Recommendations :
Q & A
Q. What experimental approaches are recommended to assess the stability of N-methyleneazepan-1-amine under nitrosating conditions?
To evaluate stability, design experiments using nitrosating agents (e.g., nitrites) under controlled pH and temperature. Include structural analogs from literature to predict reactivity, as structurally similar amines with robust nitrosation data can inform risk assessments . Validate results via LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to detect trace N-nitrosamine formation, ensuring matrix effects are minimized during sample preparation to avoid artifactual results .
Q. How can researchers mitigate contamination risks during the synthesis of this compound?
Implement strict supplier vetting via questionnaires to confirm the absence of cross-contamination with nitrosating agents or amines in shared equipment . Use dedicated reaction vessels and validate raw materials for nitrite/chloramine content. Analytical controls (e.g., spiked recovery studies) should confirm the absence of impurities .
Q. What analytical techniques are most suitable for quantifying this compound in complex matrices?
Prioritize LC-MS/MS with isotope-labeled internal standards to enhance selectivity and accuracy. High mass-resolving power (>60,000) is critical to distinguish isobaric interferences . For trace-level detection, employ GC-MS with derivatization (e.g., using pentafluorobenzoyl chloride) to improve volatility and sensitivity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods. Follow waste disposal guidelines for amine derivatives, segregating hazardous byproducts for professional disposal . Refer to GHS-compliant safety data sheets for hazard-specific precautions (e.g., H314 for skin corrosion) .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in reported nitrosation rates of this compound?
Perform kinetic isotope effect (KIE) studies to elucidate reaction pathways (e.g., electrophilic vs. radical mechanisms). Compare experimental data with computational models (DFT calculations) to identify rate-determining steps. Discrepancies may arise from solvent polarity or catalyst effects, requiring controlled replication studies .
Q. What strategies address artifactual N-nitrosamine formation during sample analysis of this compound?
Pre-treat samples with ascorbic acid to quench nitrosating agents. Validate methods using "cold" extraction (low-temperature, inert atmosphere) to suppress in-situ reactions. Cross-validate results with orthogonal techniques (e.g., HPLC-UV vs. LC-MS) to rule out matrix interference .
Q. How can computational chemistry optimize the design of this compound derivatives with reduced nitrosation potential?
Use QSAR (Quantitative Structure-Activity Relationship) models to correlate steric/electronic parameters (e.g., Hammett constants, molecular volume) with nitrosation rates. Thermodynamic data (e.g., ΔfH°gas from NIST) can predict energy barriers for N-nitrosamine formation .
Q. What experimental controls are critical when studying the biological interactions of this compound?
Include negative controls (e.g., amine-free buffers) to rule out nonspecific binding. For in vitro assays, use competitive inhibitors or CRISPR-edited cell lines to validate target specificity. Monitor pH-dependent degradation using stability-indicating assays .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
